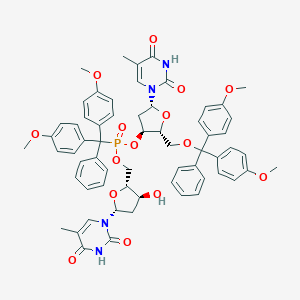
Stéaridonoate d'éthyle
Vue d'ensemble
Description
Ethyl stearidonate is a saturated fatty acid ester of ethyl alcohol and stearic acid. It is a colorless, odorless, and tasteless oil that is used in a variety of applications, including cosmetics, pharmaceuticals, and food products. It is a widely used ingredient in many skin care products and cosmetics due to its low toxicity, low odor, and low cost. It is also used in the production of various food products, such as margarine, shortening, and candy coatings. In addition, it is used in pharmaceuticals as an emulsifier and stabilizer.
Applications De Recherche Scientifique
Acide gras essentiel
Le stéaridonoate d'éthyle est un acide gras essentiel de la série ω-3 . Les acides gras essentiels sont essentiels à la santé humaine et doivent être obtenus par l'alimentation. Ils jouent un rôle vital dans le fonctionnement du cerveau, ainsi que dans la croissance et le développement normaux.
Compléments alimentaires
Le this compound est utilisé dans la formulation d'aliments et de compléments alimentaires contenant du stéaridonoate . Il est moins soluble dans l'eau que l'acide libre, ce qui le rend plus adapté aux formulations alimentaires .
Biochimie lipidique
Dans le domaine de la biochimie lipidique, le this compound est un composé important . Il est utilisé dans la recherche axée sur les profils lipidiques et l'analyse des acides gras .
Composé de référence
Le this compound est utilisé comme composé de référence pour l'identification et la quantification des acides gras dans divers échantillons biologiques . Cela aide les chercheurs à comprendre le rôle des différents acides gras dans les processus biologiques.
Nutraceutiques
Le this compound est présent dans certaines huiles naturelles comme l'huile d'onagre et l'huile de pépins de cassis . Ces huiles sont souvent incorporées dans les nutraceutiques, faisant du this compound un polyinsaturé important dans l'alimentation humaine .
Safety and Hazards
Orientations Futures
The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that Ethyl stearidonate, being an ester, could have potential applications in these areas in the future.
Mécanisme D'action
Target of Action
Ethyl Stearidonate is an ethyl ester derivative of Stearidonic Acid (SDA), a naturally occurring omega-3 fatty acid notable for its four double bonds . The primary targets of Ethyl Stearidonate are the cellular membranes, where it influences membrane fluidity, signaling pathways, and the regulation of inflammatory mediators .
Mode of Action
The mode of action of Ethyl Stearidonate involves its interaction with cellular membranes. It is particularly valuable for exploring the role of omega-3 fatty acids in cellular membranes, including their effects on membrane fluidity, signaling pathways, and the regulation of inflammatory mediators .
Biochemical Pathways
Ethyl Stearidonate affects the physical and functional properties of cell membranes. This includes investigating the impact on the activity of enzymes embedded in the membrane, such as ion channels and receptors, which play critical roles in cellular communication and metabolism . Additionally, its role in modifying lipid rafts—cholesterol-rich microdomains within cellular membranes that organize receptor molecules and influence signal transduction—provides insights into fundamental biological processes .
Pharmacokinetics
As an ester version of the free acid, it is less water-soluble but more amenable for the formulation of stearidonate-containing diets and dietary supplements . This suggests that its ADME properties may be influenced by its formulation and administration method.
Result of Action
The result of Ethyl Stearidonate’s action is the modulation of the physical and functional properties of cell membranes. This includes influencing the activity of enzymes embedded in the membrane, such as ion channels and receptors, which play critical roles in cellular communication and metabolism .
Action Environment
The action of Ethyl Stearidonate can be influenced by environmental factors. For instance, its solubility and stability can be affected by the formulation of stearidonate-containing diets and dietary supplements
Propriétés
IUPAC Name |
ethyl (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h5-6,8-9,11-12,14-15H,3-4,7,10,13,16-19H2,1-2H3/b6-5-,9-8-,12-11-,15-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDOSNBWMUADGT-AFSLFLIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864936 | |
| Record name | Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119798-44-6 | |
| Record name | Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119798-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,9,12,15-Octadecatetraenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119798446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (6Z,9Z,12Z,15Z)-6,9,12,15-octadecatetraenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL STEARIDONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5388AU988H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)


